methyl 2-(2-acetyl-4-bromophenoxy)acetate
Overview
Description
Methyl 2-(2-acetyl-4-bromophenoxy)acetate is an organic compound with the molecular formula C11H11BrO4. It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with a bromine atom and an acetyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-acetyl-4-bromophenoxy)acetate typically involves the following steps:
Bromination: The starting material, 2-acetylphenol, is brominated using bromine in the presence of a suitable catalyst to yield 2-acetyl-4-bromophenol.
Esterification: The brominated phenol is then reacted with methyl chloroacetate in the presence of a base, such as sodium hydroxide, to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-acetyl-4-bromophenoxy)acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as 2-(2-acetyl-4-aminophenoxy)acetate or 2-(2-acetyl-4-thiocyanatophenoxy)acetate.
Reduction: Methyl 2-(2-hydroxyethyl-4-bromophenoxy)acetate.
Oxidation: Methyl 2-(2-carboxy-4-bromophenoxy)acetate.
Scientific Research Applications
Methyl 2-(2-acetyl-4-bromophenoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-(2-acetyl-4-bromophenoxy)acetate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine and acetyl groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-bromophenoxy)acetate
- Methyl 2-(4-acetylphenoxy)acetate
- Ethyl 2-(2-acetyl-4-bromophenoxy)acetate
Uniqueness
Methyl 2-(2-acetyl-4-bromophenoxy)acetate is unique due to the presence of both bromine and acetyl substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
methyl 2-(2-acetyl-4-bromophenoxy)acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO4/c1-7(13)9-5-8(12)3-4-10(9)16-6-11(14)15-2/h3-5H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTMZZAZFQGXHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Br)OCC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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